molecular formula C19H16N2O2S2 B2990775 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 946307-83-1

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-phenylacetamide

Cat. No. B2990775
M. Wt: 368.47
InChI Key: CYDSZDFSIUFXEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H19N3O2S3 and it has a molecular weight of 429.57.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on related compounds, such as mirabegron (a β3-adrenoceptor agonist), have detailed the absorption, metabolism, and excretion profiles in human subjects. For example, mirabegron's mass balance, metabolite profiles, and primary metabolic reactions, including amide hydrolysis, glucuronidation, and N-dealkylation, have been characterized, highlighting the compound's pharmacokinetics and metabolic pathways in humans (Takusagawa et al., 2012).

Therapeutic Applications and Effects

Research on thiazolidinediones, a class of compounds including pioglitazone and rosiglitazone, which are structurally related to thiazolyl compounds, has explored their anti-diabetic and anti-inflammatory effects. These studies have shown significant impacts on glucose metabolism, insulin sensitivity, and adiponectin concentrations, offering insights into their therapeutic potential for treating type 2 diabetes and related metabolic disorders (Satoh et al., 2003).

Nutritional Management and Amino Acid Supplementation

Investigations into nutritional management strategies for urea cycle disorders have explored the use of compounds like sodium phenylbutyrate for alternative pathways of nitrogen excretion. These studies have provided evidence on the selective reduction in plasma concentrations of branched chain amino acids and the potential of amino acid supplementation to optimize protein intake for patients undergoing treatment (Scaglia, 2010).

properties

IUPAC Name

2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-17(14-7-3-1-4-8-14)13-25-19-21-16(12-24-19)11-18(23)20-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDSZDFSIUFXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-phenylacetamide

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